N-(3-ethoxypropyl)thian-4-amine
Description
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)thian-4-amine |
InChI |
InChI=1S/C10H21NOS/c1-2-12-7-3-6-11-10-4-8-13-9-5-10/h10-11H,2-9H2,1H3 |
InChI Key |
HOMXMPRLXOYTBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1CCSCC1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approach
A plausible route involves reacting thian-4-amine with 1-bromo-3-ethoxypropane under basic conditions. This method mirrors the alkylation of amines with bromoalkanes described for similar polyether-amines:
- Procedure :
- Dissolve thian-4-amine (1 equiv) in dry acetonitrile.
- Add 1-bromo-3-ethoxypropane (1.2 equiv) and K₂CO₃ (2 equiv).
- Reflux for 12–16 h under inert atmosphere.
- Purify via column chromatography (DCM:MeOH 9:1).
| Parameter | Value |
|---|---|
| Yield (estimated) | 50–65% |
| Reaction Temp | 80–90°C |
| Purification | Silica gel column |
Reductive Amination
An alternative pathway employs reductive amination between 3-ethoxypropanal and thian-4-amine using NaBH₃CN or H₂/Pd-C:
- Procedure :
- Mix thian-4-amine (1 equiv) and 3-ethoxypropanal (1.1 equiv) in MeOH.
- Add NaBH₃CN (1.5 equiv) and stir at RT for 24 h.
- Quench with H₂O, extract with EtOAc, and concentrate.
- Higher selectivity for secondary amine formation.
- Avoids harsh conditions compared to alkylation.
Protection-Deprotection Strategy
For sterically hindered substrates, a Boc-protected intermediate may enhance reactivity:
- Protect thian-4-amine with Boc₂O.
- Perform alkylation with 1-bromo-3-ethoxypropane.
- Deprotect with TFA/DCM (1:1).
Critical Analysis of Challenges
- Steric Hindrance : The thiane ring’s conformation may slow nucleophilic attack.
- Side Reactions : Over-alkylation is likely without careful stoichiometry control.
- Purification : Polar byproducts (e.g., unreacted amine) require optimized solvent systems.
Recommendations for Further Research
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thian-4-amine derivatives.
Scientific Research Applications
N-(3-ethoxypropyl)thian-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Analogs :
N-(6-Methylheptan-2-yl)thian-4-amine (CAS 1153349-35-9): Features a branched alkyl chain, increasing lipophilicity (MW: 229.43 g/mol) .
3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane: A bicyclic amine with a 3-ethoxypropyl group, demonstrating improved stability via β-cyclodextrin complexation (IR: νC=N at 1675 cm⁻¹) .
*Theoretical values based on structural inference.
Biological Activity
N-(3-ethoxypropyl)thian-4-amine is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thian (thiophene) ring structure with an ethoxypropyl side chain. This configuration is significant as it influences the compound's interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may affect its biological activity.
The mechanism of action for this compound involves its interactions with specific biomolecules, such as enzymes and receptors. The compound can form covalent or non-covalent bonds, leading to alterations in enzyme activity or receptor function. The specific pathways and molecular targets depend on the context of use and the biological system being studied.
Antimicrobial and Antiparasitic Properties
Research indicates that derivatives of thian compounds, including this compound, exhibit antimicrobial properties. A study highlighted the efficacy of similar thian derivatives against various bacterial strains, suggesting potential applications in treating infections . Additionally, compounds with similar structures have shown antiparasitic activity, indicating that this compound may also possess such properties.
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been investigated in cancer cell lines. Studies have demonstrated that thian derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy . The ability to selectively target cancer cells while sparing normal cells is a critical aspect of developing effective anticancer agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiparasitic | Potential efficacy against parasites | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. This suggests that the compound could be developed into an antimicrobial agent suitable for clinical applications.
Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Mechanistic Studies: Elucidating the precise molecular mechanisms by which the compound exerts its effects.
- In Vivo Studies: Evaluating the safety and efficacy in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) Analysis: Investigating how modifications to the chemical structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
